molecular formula C12H18F3NO2 B2423992 (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034512-31-5

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2423992
CAS No.: 2034512-31-5
M. Wt: 265.276
InChI Key: FSLJBEDJJHXOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is an organic compound that features a tetrahydropyran ring and a trifluoromethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cerium ammonium nitrate to catalyze the reaction of tertiary diols, resulting in high yields and stereoselectivity . Another approach utilizes platinum-catalyzed hydroalkoxylation of hydroxy olefins .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran and piperidine derivatives, such as:

  • (tetrahydro-2H-pyran-4-yl)methanol
  • (3-(trifluoromethyl)piperidin-1-yl)methanol

Uniqueness

What sets (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone apart is the combination of the tetrahydropyran ring and the trifluoromethyl-substituted piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

oxan-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)10-2-1-5-16(8-10)11(17)9-3-6-18-7-4-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLJBEDJJHXOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.